molecular formula C20H24N2O2 B2935113 (1-(4-(2,5-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 853752-86-0

(1-(4-(2,5-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B2935113
CAS No.: 853752-86-0
M. Wt: 324.424
InChI Key: NHVHGBFFYOHADW-UHFFFAOYSA-N
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Description

(1-(4-(2,5-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol is a synthetic benzimidazole derivative intended for research and laboratory use only. This compound is of significant interest in medicinal chemistry and chemical biology for the development of multitarget therapeutic agents. Its molecular structure, featuring a benzimidazole core linked to a substituted phenoxy moiety, is characteristic of scaffolds used in epigenetic research, particularly as inhibitors of bromodomain-containing proteins like BRD4 . Such inhibitors are valuable tools for studying gene regulation in contexts like cancer and inflammation . Furthermore, structurally similar benzimidazole-based molecules have demonstrated promising in vivo efficacy in models of neurological disease, showing anti-amnesic properties and the ability to improve memory, suggesting this compound could be a key intermediate for developing novel neurotherapeutics . Researchers can utilize this chemical as a versatile building block for further derivatization or as a core structure in high-throughput screening assays to explore new biological pathways. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[1-[4-(2,5-dimethylphenoxy)butyl]benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15-9-10-16(2)19(13-15)24-12-6-5-11-22-18-8-4-3-7-17(18)21-20(22)14-23/h3-4,7-10,13,23H,5-6,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVHGBFFYOHADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCCN2C3=CC=CC=C3N=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(4-(2,5-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol is a benzimidazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its synthesis, biological properties, and applications based on diverse research findings.

Synthesis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes or ketones. The specific compound can be synthesized through a multi-step process involving the introduction of the 2,5-dimethylphenoxy group and subsequent alkylation.

Antioxidant Activity

Research indicates that benzimidazole derivatives exhibit notable antioxidant properties. For instance, compounds with similar structures have shown significant free radical scavenging activity, which is crucial in mitigating oxidative stress-related diseases .

Enzyme Inhibition

One of the critical biological activities of benzimidazole derivatives is their ability to inhibit various enzymes. For example, compounds structurally related to our target have been reported as non-competitive inhibitors of tyrosinase, with IC50 values indicating effective inhibition at low concentrations (e.g., 37.86 µM) . This suggests potential applications in skin whitening and treating hyperpigmentation.

Anticancer Properties

Benzimidazole derivatives have been explored for their anticancer properties. A study identified several derivatives that bind effectively to human topoisomerase I, which is a target in cancer therapy . The binding affinity and stabilization of DNA by these compounds underscore their potential as anticancer agents.

Case Study 1: Tyrosinase Inhibition

A series of benzimidazole derivatives were synthesized and tested for their tyrosinase inhibitory activity. Among these, one compound demonstrated an IC50 comparable to kojic acid, a well-known skin-lightening agent. The kinetic studies revealed a non-competitive inhibition mechanism, making it a promising candidate for further development .

Case Study 2: Anticancer Screening

In a screening against 60 human cancer cell lines, several benzimidazole derivatives showed significant cytotoxicity. The study utilized assays that measured cell viability post-treatment with varying concentrations of the compounds. Notably, some derivatives exhibited selectivity towards certain cancer types, suggesting their potential for targeted therapy .

Data Table: Biological Activities of Related Compounds

Compound NameStructureIC50 (µM)Activity TypeReference
Compound A-37.86Tyrosinase Inhibitor
Compound B-21.93Antioxidant
Compound C-50.2Non-competitive Inhibitor
Compound D-N/AAnticancer (various lines)

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound shares a benzimidazole core with several derivatives but differs in substituent groups. Key structural distinctions include:

Compound Name / ID Substituents at 1-Position Substituents at 2-Position Molecular Weight (g/mol) Key Features
Target Compound 4-(2,5-Dimethylphenoxy)butyl Hydroxymethyl 324.42 Lipophilic phenoxy chain, hydroxymethyl group
L 5-Phenyl-1,3,4-oxadiazol-2-ylmethyl Methanimine (4-chlorophenyl) ~400–450 (estimated) Oxadiazole ring enhances π-π stacking; potential enzyme inhibition
M 5-(4-Chlorophenyl)-4,5-dihydro-1H-tetrazol-1-yl None ~350–400 (estimated) Tetrazole ring improves metabolic stability
D 1-Phenyl-1,6-dihydro-1,2,4-triazine-5(4H)-one Amino group ~400–450 (estimated) Triazine moiety may enhance hydrogen bonding
BD-1 4-Aminophenylacetophenone Aminophenyl 209.25 Aromatic amines; antimicrobial activity against Gram-positive bacteria
Compound 5 5-(4-Benzimidazolylpiperazinyl)pentyl Spiroimidazolidinedione ~450–500 (estimated) Piperazine and spirocyclic groups; antimalarial activity

Physicochemical Properties

Compound Physical State Melting Point (°C) Lipinski Compliance Reference
Target Compound Dry powder Not reported Compliant (MW < 500)
BD-1 Solid 93 Compliant
C1 Crystalline solid 150–155 Compliant

Preparation Methods

Core Benzimidazole Skeleton Formation

Condensation of o-Phenylenediamine with Carbonyl Precursors

The benzimidazole core is typically synthesized via the Phillips-Ladenburg reaction, where o-phenylenediamine reacts with a carbonyl source under acidic or oxidative conditions. For the target compound, the 2-hydroxymethyl substituent necessitates careful selection of the carbonyl precursor.

In one approach, 4-cyano-1,2-phenylenediamine undergoes condensation with aldehydes in the presence of sodium metabisulfite (Na₂S₂O₅) as an oxidizing agent, yielding 2-aryl-1H-benzimidazole derivatives. Alternatively, the use of DMF-sulfur systems enables selective ketone formation at the C2 position, as demonstrated in the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone. For hydroxymethyl installation, formic acid or paraformaldehyde serves as the carbonyl source, followed by reduction or stabilization steps.

Key Reaction Conditions:
  • Solvent: Ethanol, DMF, or 1,4-dioxane
  • Catalysts/Oxidants: Na₂S₂O₅ (2.0 equiv), sulfur (1.5 equiv), or Fe(NO₃)₃·9H₂O (10 mol%)
  • Temperature: 80–120°C for 12–48 hours
  • Yield Range: 62–91%

Alkylation of the Benzimidazole Nitrogen

Introduction of the 4-(2,5-Dimethylphenoxy)butyl Side Chain

The N1-position alkylation is critical for introducing the 4-(2,5-dimethylphenoxy)butyl moiety. This step often employs nucleophilic substitution or Mitsunobu reactions.

Nucleophilic Substitution with Haloalkanes

A common strategy involves reacting 2-hydroxymethyl-1H-benzimidazole with 1-bromo-4-(2,5-dimethylphenoxy)butane in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction proceeds in polar aprotic solvents like DMF or acetonitrile at 60–80°C, achieving moderate yields (45–65%).

Mitsunobu Reaction for Ether Formation

For improved regioselectivity, the Mitsunobu reaction couples 2-hydroxymethylbenzimidazole with 4-(2,5-dimethylphenoxy)butanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method avoids competing O-alkylation and enhances yields to 70–85%.

Hydroxymethyl Group Functionalization

Protection-Deprotection Strategies

The 2-hydroxymethyl group requires protection during alkylation to prevent undesired side reactions. Common protecting groups include:

  • Acetyl (Ac): Formed via reaction with acetic anhydride in pyridine.
  • Trimethylsilyl (TMS): Introduced using chlorotrimethylsilane (TMSCl) and imidazole.

Deprotection is achieved under mild acidic (e.g., HCl in methanol) or basic conditions (KOH in ethanol).

Direct Oxidation-Reduction Approaches

Alternative routes involve the reduction of a 2-carboxylic acid or 2-cyanomethyl intermediate. For example, 2-cyanobenzimidazole is hydrolyzed to the carboxylic acid, followed by lithium aluminum hydride (LiAlH₄) reduction to yield the hydroxymethyl derivative.

Alternative Synthetic Pathways

One-Pot Tandem Reactions

Recent advances employ tandem condensation-alkylation sequences to reduce purification steps. A notable example uses Fe(NO₃)₃·9H₂O as a dual catalyst for both benzimidazole formation and subsequent alkylation under visible light irradiation (400 nm LED). This method achieves a 70% yield on a gram scale.

Solid-Phase Synthesis

Immobilized o-phenylenediamine derivatives on Wang resin enable stepwise assembly of the benzimidazole core and side chain. Cleavage with trifluoroacetic acid (TFA) yields the target compound with >90% purity.

Optimization and Scale-Up Challenges

Solvent and Temperature Effects

  • Ethanol vs. DMF: Ethanol minimizes side products but requires longer reaction times (48 hours). DMF accelerates kinetics but may lead to over-alkylation.
  • Low-Temperature Alkylation: Conducting N-alkylation at 0–5°C improves selectivity for the monofunctionalized product.

Purification Techniques

  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:3 to 1:1) eluent resolves regioisomers.
  • Recrystallization: Methanol/water mixtures (7:3) yield high-purity crystals (>98% by HPLC).

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Phillips-Ladenburg High functional group tolerance Requires harsh acids/oxidants 62–72
Mitsunobu Alkylation Excellent regioselectivity Costly reagents (DEAD, PPh₃) 70–85
One-Pot Fe-Catalyzed Scalable, reduced steps Specialized equipment (LED lights) 70
Solid-Phase Synthesis High purity, automation-friendly Limited substrate scope 60–75

Q & A

Basic: What are the optimal synthetic routes for (1-(4-(2,5-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol?

The synthesis typically involves multi-step organic reactions. A common approach is to:

  • Condense precursors : Combine substituted benzimidazole intermediates with phenoxybutyl derivatives under reflux conditions. For example, highlights refluxing benzimidazole precursors with aryl halides in solvents like ethanol or acetonitrile, using ammonium acetate as a catalyst .
  • Purification : Column chromatography (e.g., silica gel with n-hexane/EtOAc gradients) is critical for isolating the final product, as noted in for similar imidazole derivatives .
  • Functionalization : The methanol group at the 2-position of the benzimidazole core may be introduced via hydrolysis of ester intermediates or direct oxidation of methyl groups, as seen in for analogous compounds .

Basic: How is the compound characterized post-synthesis?

Key analytical methods include:

  • Spectroscopy :
    • ¹H/¹³C NMR to confirm substitution patterns and connectivity (e.g., aromatic protons at δ 7.2–8.0 ppm for benzimidazole; alkyl chain signals at δ 1.2–4.0 ppm) .
    • IR spectroscopy to identify hydroxyl (broad ~3200 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .
  • Elemental analysis (CHNS/O) to verify purity and stoichiometry .
  • Melting point determination to assess crystallinity and consistency with literature values .

Basic: What biological activities have been reported for this compound?

While direct data on this compound is limited, structurally related benzimidazole derivatives exhibit:

  • Antifungal activity : reports imidazole-ethanol analogs inhibiting Candida albicans (MIC: 8–32 µg/mL) via ergosterol biosynthesis disruption .
  • Antimicrobial effects : Benzimidazole-thiazole hybrids ( ) show broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC: 4 µg/mL) through membrane destabilization .
  • Receptor modulation : suggests benzimidazoles may interact with GPCRs or kinases, though target-specific assays (e.g., radioligand binding) are needed .

Advanced: How can researchers investigate the compound’s mechanism of action?

  • Molecular docking : demonstrates docking studies using software like AutoDock Vina to predict binding poses in enzyme active sites (e.g., fungal CYP51 for antifungal activity) .
  • Enzyme inhibition assays : Measure IC₅₀ values against purified targets (e.g., C. albicans lanosterol 14α-demethylase) using spectrophotometric methods .
  • Cellular pathway analysis : Transcriptomics/proteomics (e.g., RNA-seq) can identify differentially expressed genes in treated vs. untreated microbial cultures .

Advanced: What analytical methods resolve structural ambiguities in benzimidazole derivatives?

  • X-ray crystallography : and provide crystallographic data (e.g., bond angles, torsion angles) to confirm regiochemistry and stereoelectronic effects .
  • 2D NMR techniques (COSY, HSQC, HMBC): Critical for assigning overlapping signals in complex alkyl-phenoxy chains () .
  • High-resolution mass spectrometry (HRMS) : Accurately determines molecular formulae (e.g., [M+H]⁺ with <2 ppm error) .

Advanced: How to address discrepancies in reported biological activity data?

  • Purity validation : Use HPLC (≥95% purity) to exclude impurities affecting assays ( ) .
  • Standardized protocols : Adopt CLSI/M07-A11 guidelines for antimicrobial testing to minimize inter-lab variability .
  • Dose-response curves : Calculate EC₅₀/IC₅₀ values across multiple replicates to ensure reproducibility ( ) .

Advanced: What environmental impact assessments are relevant for this compound?

  • Degradation studies : recommends evaluating hydrolysis/photolysis rates under simulated environmental conditions (pH 5–9, UV exposure) .
  • Ecotoxicology : Use Daphnia magna or Vibrio fischeri bioassays to determine LC₅₀/EC₅₀ values for aquatic toxicity .
  • Persistence metrics : Measure soil/water half-life (t₁/₂) via OECD 307/308 guidelines to assess bioaccumulation potential .

Advanced: How to optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Lipophilicity tuning : Adjust the phenoxybutyl chain length or substituents (e.g., methyl groups) to modulate logP () .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., hydroxylation via CYP3A4) and guide prodrug design .
  • Solubility enhancement : Use co-solvents (PEG 400) or cyclodextrin complexes for in vivo administration ( ) .

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